Tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl]dimethylsilyl}acetate
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Overview
Description
Tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl]dimethylsilyl}acetate is a complex organic compound that features both tert-butyl and dimethylsilyl groups. This compound is often used in organic synthesis due to its unique reactivity and stability. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity of the molecule in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl]dimethylsilyl}acetate typically involves the reaction of tert-butyl acetate with dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl]dimethylsilyl}acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl]dimethylsilyl}acetate has several applications in scientific research:
Chemistry: Used as a protecting group for carboxylic acids and alcohols during multi-step organic synthesis.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug delivery systems and prodrugs.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl]dimethylsilyl}acetate involves the stabilization of reactive intermediates through steric hindrance provided by the tert-butyl group. This steric effect can influence the reactivity and selectivity of the compound in various chemical reactions. The dimethylsilyl group also plays a role in protecting sensitive functional groups from unwanted reactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acetate: A simpler ester with similar steric properties.
Dimethylsilyl chloride: A reagent used in the synthesis of silyl-protected compounds.
Tert-butyl alcohol: A tertiary alcohol with similar steric hindrance.
Uniqueness
Tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl]dimethylsilyl}acetate is unique due to the combination of tert-butyl and dimethylsilyl groups in a single molecule. This combination provides both steric hindrance and protection for sensitive functional groups, making it a valuable compound in organic synthesis .
Biological Activity
Tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl]dimethylsilyl}acetate is a chemical compound that has garnered interest in organic synthesis and medicinal chemistry due to its unique structural features, including a tert-butyl group, a dimethylsilyl moiety, and an oxoethyl group. These characteristics enhance its stability and reactivity, making it a versatile compound for various applications.
- Molecular Formula: C15H30O4Si
- Molecular Weight: 288.459 g/mol
- CAS Number: 1909318-75-7
The compound's structure contributes to its biological activity, particularly in the context of drug development and material science. The presence of the tert-butoxy and dimethylsilyl groups provides enhanced solubility and reactivity, which are critical for biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties. The incorporation of silyl groups has been linked to improved pharmacokinetic profiles in drug candidates targeting cancer cells.
-
Antimicrobial Properties
- Research indicates potential antimicrobial effects of silyl-containing compounds. The unique structure of this compound may enhance its ability to disrupt microbial cell membranes.
-
Enzyme Inhibition
- The compound's reactivity allows it to interact with various enzymes, potentially serving as an inhibitor in biochemical pathways relevant to disease processes.
Case Study 1: Anticancer Activity
A study conducted on similar silyl derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through oxidative stress mechanisms.
Case Study 2: Antimicrobial Efficacy
In vitro tests on silyl derivatives showed promising results against Gram-positive and Gram-negative bacteria. The mechanism involved the disruption of bacterial cell wall synthesis, leading to cell lysis.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Features | Unique Aspects | Biological Activity |
---|---|---|---|
Tert-butyl acetate | Simple ester structure | Lacks silyl group | Low reactivity |
Dimethylsilyl acetate | Contains silyl group | No oxoethyl functionality | Moderate activity |
Tert-butyldimethylsilyl acetate | Silyl ester | Lacks oxoethyl functionality | High stability |
Ethyl 2-(tert-butoxy)-2-oxoacetate | Similar oxoethyl structure | Different alkyl group | Limited reactivity |
This compound stands out due to its combination of both silyl and oxoethyl functionalities, enhancing its potential applications compared to these similar compounds.
Properties
IUPAC Name |
tert-butyl 2-[dimethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]silyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O4Si/c1-13(2,3)17-11(15)9-19(7,8)10-12(16)18-14(4,5)6/h9-10H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXYIHDUONYAGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C[Si](C)(C)CC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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